molecular formula C15H13NO3S B7511944 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone

1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone

Cat. No. B7511944
M. Wt: 287.3 g/mol
InChI Key: SATZHRQFCOITLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone, also known as DBTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBTC is a heterocyclic compound that contains a benzoxazine ring and a thiophene ring, which makes it an important building block for the synthesis of various organic compounds.

Scientific Research Applications

1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone can be used as a building block for the synthesis of various organic compounds such as benzoxazines, thiophenes, and quinolines. 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone has also been used as a monomer for the synthesis of polybenzoxazines, which have excellent thermal and mechanical properties. In medicinal chemistry, 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone has been reported to exhibit anticancer, antifungal, and antibacterial activities.

Mechanism of Action

The mechanism of action of 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone is not well understood. However, it has been suggested that 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone may act by inhibiting the activity of enzymes such as topoisomerases, which are involved in DNA replication and transcription. 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone may also interfere with the function of cell membranes and cell signaling pathways.
Biochemical and physiological effects:
1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. In vivo studies have shown that 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone can reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high melting point, which makes it easy to handle. 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone is also stable under normal laboratory conditions. However, 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone has some limitations for lab experiments. It is insoluble in water, which limits its use in aqueous solutions. 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone is also relatively expensive compared to other organic compounds.

Future Directions

There are several future directions for the study of 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone. One direction is to explore the potential applications of 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone in the field of materials science. 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone-based polymers have shown excellent thermal and mechanical properties, and further research could lead to the development of new materials with unique properties. Another direction is to study the mechanism of action of 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone in more detail. Understanding the mechanism of action could lead to the development of more potent and selective 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone derivatives for use in medicinal chemistry. Finally, further research is needed to explore the potential applications of 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone in other fields such as agriculture and environmental science.

Synthesis Methods

1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone can be synthesized by the reaction of 2-aminothiophenol with 2,3-dihydro-1,4-benzoxazine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which then undergoes cyclization to form 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone. The purity and yield of 1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

1-[5-(2,3-dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-10(17)13-6-7-14(20-13)15(18)16-8-9-19-12-5-3-2-4-11(12)16/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATZHRQFCOITLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.